molecular formula C7H7ClO<br>C6H3OHCH3Cl<br>C7H7ClO B1668792 Chlorocresol CAS No. 59-50-7

Chlorocresol

Cat. No. B1668792
CAS RN: 59-50-7
M. Wt: 142.58 g/mol
InChI Key: CFKMVGJGLGKFKI-UHFFFAOYSA-N
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Description

Chlorocresol, also known as 4-chloro-3-methylphenol, is a potent disinfectant and antiseptic . It is used in various preparations for skin disinfection and wounds, and as a preservative in creams and other preparations for external use . It does not occur naturally in the environment .


Synthesis Analysis

Chlorocresol is synthesized from the monochlorination of 3-methylphenol at position 4 . The Assay method involves transferring about 70 mg of Chlorocresol to an iodine flask, adding glacial acetic acid, bromine VS, potassium bromide solution, and hydrochloric acid .


Molecular Structure Analysis

The molecular formula of Chlorocresol is C7H7ClO . It has a molar mass of 142.58 g/mol . The structure of Chlorocresol includes a benzene ring with a chlorine atom and a methyl group attached to it .


Chemical Reactions Analysis

Chlorocresol has been shown to be effective as a bactericide in handwash at 0.2% 2/2 a.s in 60 seconds with 6 ml applied . The oxidation reaction of Chlorocresol by hydrogen peroxide (H2O2) can occur through a two-step process .


Physical And Chemical Properties Analysis

Chlorocresol is a white solid with a phenolic odor . It has a density of 1.2±0.1 g/cm3, a boiling point of 200.4±20.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .

Scientific Research Applications

Ryanodine Receptor-Mediated Calcium Release

Chlorocresol has been studied for its impact on intracellular calcium homeostasis, particularly in relation to ryanodine receptor calcium channels. In skeletal muscle sarcoplasmic reticulum, it functions as a potent activator of calcium release, mediated by a ruthenium red/caffeine-sensitive calcium release channel. This effect is also observed in cerebellar microsomes and PC12 cells, where chlorocresol releases calcium from caffeine- and thapsigargin-sensitive intracellular stores, suggesting action on channels within distinct intracellular calcium stores (Zorzato et al., 1993).

Intrathecal Application

Chlorocresol's effects when injected intrathecally (into the spinal canal) have been investigated due to its use as a preservative in drugs. Studies focused on determining its safety and potential adverse effects in this application, particularly in scenarios involving spinal analgesia and pain relief (Gray & Nairn, 1952).

Analytical Chemistry and Quantitative Analysis

Chlorocresol has been a subject in the field of analytical chemistry, especially in developing methods for its determination in various formulations. Techniques such as enzyme-amperometric probes, spectrophotometry, and high-performance liquid chromatography (HPLC) have been employed for the direct determination of chlorocresol in commercial ointments and other pharmaceutical preparations, highlighting its importance in quality control and formulation analysis (Campanella et al., 1992).

Contact Dermatitis and Allergic Reactions

Research into chlorocresol's role in causing allergic contact dermatitis has been conducted. This includes examining its antigenic determinants and the molecular basis of contact sensitivity, providing insights into its effects on skin and potential allergenic properties (Zemtsov et al., 1994).

Pharmaceutical Preservation

Studies have explored chlorocresol's use as a preservative in pharmaceutical formulations. Investigations include its effectiveness in maintaining sterility and stability of drugs, its interactions with other pharmaceutical components, and its role in ensuring the quality and safety of medicinal products (Wing, 1956).

Disinfection Efficacy

Chlorocresol's bacteriostatic properties have been evaluated, particularly in the context of its use in nebuliser solutions and other medical applications. Studies have assessed its ability to inhibit the growth of bacteria and yeasts, ensuring the safety and effectiveness of medical equipment and treatments (Summers et al., 1991).

Safety And Hazards

Chlorocresol is harmful if swallowed or in contact with skin. It may cause an allergic skin reaction . It is also harmful to human health, but not to the environment, at levels of exposure considered in the assessment .

Future Directions

To reduce Canadians’ exposure to Chlorocresol in products of concern, the Government of Canada is proposing to add Chlorocresol to the list of prohibited or restricted ingredients on the Cosmetic Ingredient Hotlist .

properties

IUPAC Name

4-chloro-3-methylphenol
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InChI

InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3
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InChI Key

CFKMVGJGLGKFKI-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)O)Cl
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Molecular Formula

C7H7ClO, Array
Record name CHLOROCRESOL
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Related CAS

15733-22-9 (hydrochloride salt)
Record name Chlorocresol [USAN:INN:NF]
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DSSTOX Substance ID

DTXSID4021717
Record name 4-Chloro-3-methylphenol
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Molecular Weight

142.58 g/mol
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Physical Description

Chlorocresol appears as a pinkish to white crystalline solid with a phenolic odor. Melting point 64-66 °C. Shipped as a solid or in a liquid carrier. Soluble in aqueous base. Toxic by ingestion, inhalation or skin absorption. Used as an external germicide. Used as a preservative in paints and inks., White to slightly pink crystals; Odorless or slightly phenolic odor; [CHEMINFO], WHITE OR SLIGHTLY PINK HYGROSCOPIC CRYSTALS OR CRYSTALLINE POWDER.
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Boiling Point

455 °F at 760 mmHg (NTP, 1992), 235 °C
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Flash Point

230 °F (NTP, 1992), 118 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alkalies, organic solvents, fats, and oils, One gram dissolves in 260 mL water at 20 °C, In water, 3,830 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.38
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Density

0.9 at 77 °F (NTP, 1992) - Less dense than water; will float, 1.37 g/cu cm, Bulk density: 49.93 lbs/cu ft (800 g/kg/cu m), 1.4 g/cm³
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Vapor Pressure

0.05 [mmHg], 5.00X10-2 mm Hg at 20 °C
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Mechanism of Action

...In skeletal muscle sarcoplasmic reticulum, 4-chloro-m-cresol was found to be a potent activator of Ca2+ release mediated by a ruthenium red/caffeine-sensitive Ca2+ release channel. In cerebellar microsomes, this compound released Ca2+ from an inositol-1,4,5-trisphosphate-insensitive store, suggesting that there too it was acting at the ryanodine receptor level. When tested on PC12 cells, chlorocresol released Ca2+ from a caffeine- and thapsigargin-sensitive intracellular store. In addition, the compound was capable of releasing Ca2+ after pretreatment of PC12 cells with bradykinin, suggesting that it acts on a channel contained within an intracellular Ca2+ store that is distinct from that sensitive to inositol-1,4,5-trisphosphate. Structure-activity relationship analyses suggest that the chloro and methyl groups in chlorocresols are important for the activation of the ryanodine receptor Ca2+ release channel., The ryanodine receptor type 1 (RyR1) and type 2 (RyR2), but not type 3 (RyR3), are efficiently activated by 4-chloro-m-cresol (4-CmC). /It was/ previously /shown/ that a 173-amino acid segment of RyR1 (residues 4007-4180) is required for channel activation by 4-CmC ... present study... used site-directed mutagenesis to identify individual amino acid(s) within this region that mediate 4-CmC activation. In RyR1, substitution of 11 amino acids conserved between RyR1 and RyR2, but divergent in RyR3, with their RyR3 counterparts reduced 4-CmC sensitivity to the same degree as substitution of the entire 173-amino acid segment. Further analysis of various RyR1 mutants containing successively smaller numbers of these mutations identified 2 amino acid residues (Gln(4020) and Lys(4021)) that, when mutated to their RyR3 counterparts (Leu(3873) and Gln(3874)), abolished 4-CmC activation of RyR1. Mutation of either of these residues alone did not abolish 4-CmC sensitivity, although Q4020L partially reduced 4-CmC-induced Ca /ion/ transients. In addition, mutation of the corresponding residues in RyR3 to their RyR1 counterparts (L3873Q/Q3874K) imparted 4-CmC sensitivity to RyR3. Recordings of single RyR1 channels indicated that 4-CmC applied to either the luminal or cytoplasmic side activated the channel with equal potency. Secondary structure modeling in the vicinity of the Gln(4020)-Lys(4021) dipeptide suggests that the region contains a surface-exposed region adjacent to a hydrophobic segment, indicating that both hydrophilic and hydrophobic regions of RyR1 are necessary for 4-CmC binding to the channel and/or to translate allosteric 4-CmC binding into channel activation.
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Impurities

PCMC contains less than 0.1% 3-methylphenol (m-cresol) as measured by HPLC and GC-MS.
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Product Name

4-Chloro-3-methylphenol

Color/Form

Dimorphous crystals ... aqueous solutions turn yellow on exposure to light and air, Crystals from petroleum ether, White or slightly pink crystals

CAS RN

59-50-7
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Melting Point

151 °F (NTP, 1992), 67 °C, MP: 55.5 °C and 66 °C (ligroin) ... Volatile with steam, 66 °C
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Synthesis routes and methods

Procedure details

To 160 ml of methanol, there were added 37.9 g of the 4'-chloro-5'-methyl-2'-nitrophenyl methanesulfonate as obtained in the above (ii) and 80 ml of a 7N aqueous solution of sodium hydroxide, followed by heating under reflux for 20 minutes. After cooling, the reaction mixture was poured into 500 ml of water and neutralized with hydrochloric acid. The crystals thus precipitated were filtered and recrystallized from acetone to give thereby 10.4 g (55 mmol) of 4-chloro-5-methyl-2-nitrophenol as yellow crystals. The yield from 4-chloro-3-methylphenol was 31%.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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